molecular formula C12H9ClN2O2 B1481758 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine CAS No. 2098048-80-5

4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine

Cat. No.: B1481758
CAS No.: 2098048-80-5
M. Wt: 248.66 g/mol
InChI Key: QBPKQBWNJPCWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a 2,3-dihydrobenzo[b][1,4]dioxine moiety at the 6-position.

Properties

IUPAC Name

4-chloro-6-(2,3-dihydro-1,4-benzodioxin-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-12-5-8(14-7-15-12)11-6-16-9-3-1-2-4-10(9)17-11/h1-5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKQBWNJPCWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin structure.

    Substitution on the Pyrimidine Ring: The pyrimidine ring is then synthesized and functionalized with a chloro group at the 4-position.

    Coupling Reaction: The dihydrobenzo[b][1,4]dioxin moiety is coupled to the pyrimidine ring under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and dihydrobenzo[b][1,4]dioxin moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Reactivity

Heterocyclic Core Variations
  • Pyrimidine vs. Thiadiazole: The target compound’s pyrimidine ring (six-membered, two nitrogen atoms) contrasts with thiadiazole derivatives (five-membered, two nitrogen and one sulfur atom), such as 5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazol-2-amine (III) .
  • Chlorine Substituent: The 4-chloro group on the pyrimidine enhances reactivity compared to non-halogenated analogs (e.g., esterified silybin derivatives in ). This group facilitates cross-coupling or substitution reactions, a feature absent in compounds like 12-vinyl dodecanedioate-23-O-silybin B (2b) .
Benzodioxine Modifications
  • The 2,3-dihydrobenzo[b][1,4]dioxine moiety is conserved across analogs, but its substitution pattern varies. For instance, in compound 3 (), the benzodioxine is esterified with bulky hydroxy-methoxyphenyl groups, reducing electrophilicity compared to the pyrimidine-linked target compound.

Biological Activity

4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine is a complex organic compound that has attracted significant interest due to its unique structural features and potential biological activities. The compound includes a chloro group and a dihydrobenzo[b][1,4]dioxin moiety, which may contribute to its interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C15H15ClN2O3C_{15}H_{15}ClN_{2}O_{3} with a molecular weight of 306.74 g/mol. The structural representation can be summarized as follows:

SMILES COC(C)c1nc(Cl)cc(c2ccc3c(c2)OCCO3)n1\text{SMILES }COC(C)c1nc(Cl)cc(-c2ccc3c(c2)OCCO3)n1

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and modulation. The compound has been studied for its potential therapeutic applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition : Preliminary data suggest that the compound acts as an inhibitor for certain enzymes involved in critical biological pathways. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK), which are vital for cell cycle regulation.
  • Antimicrobial Activity : The compound's structural similarity to other known antimicrobial agents has led researchers to investigate its potential antibacterial and antifungal properties. Initial findings indicate moderate activity against various bacterial strains.
  • Pharmacological Applications : The compound has been considered a lead structure for developing new pharmaceutical agents targeting cancer and infectious diseases due to its unique mechanism of action.

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidinePyrrolo-pyrimidine structureDifferent substitution pattern at the 7-position
6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1H-pyridinePhenyl group instead of methoxyethylPotential for different biological activities
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineHalogenated pyrrolopyrimidine frameworkContains bromine instead of chlorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine
Reactant of Route 2
4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.